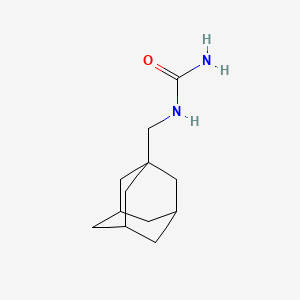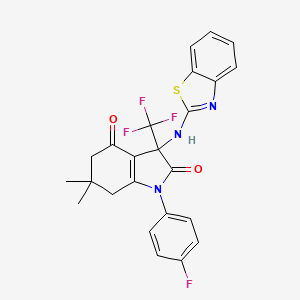![molecular formula C18H10F6N4O2S B11505596 N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11505596.png)
N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a complex organic compound that features a combination of thiophene, pyrimidine, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and a suitable amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Benzoyl Urea Moiety: The benzoyl urea moiety can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, anti-cancer, or anti-microbial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance the compound’s binding affinity and specificity, while the thiophene and pyrimidine rings can participate in various interactions with the target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(THIOPHEN-2-YL)-6-(METHYL)PYRIMIDIN-2-YL]-1-[4-(METHYL)BENZOYL]UREA: Similar structure but with methyl groups instead of trifluoromethyl groups.
3-[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of trifluoromethyl groups in 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA enhances its chemical stability and lipophilicity, which can improve its bioavailability and efficacy in medicinal applications. The combination of thiophene and pyrimidine rings also provides unique electronic properties that can be exploited in various chemical and biological contexts.
Properties
Molecular Formula |
C18H10F6N4O2S |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H10F6N4O2S/c19-17(20,21)10-5-3-9(4-6-10)14(29)27-16(30)28-15-25-11(12-2-1-7-31-12)8-13(26-15)18(22,23)24/h1-8H,(H2,25,26,27,28,29,30) |
InChI Key |
RCRZAKKLIAQTFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-fluorobenzoate](/img/structure/B11505513.png)
![N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11505525.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11505530.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11505551.png)

![7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505560.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11505563.png)
![1-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11505569.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11505571.png)
![3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11505582.png)
![Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate](/img/structure/B11505584.png)

